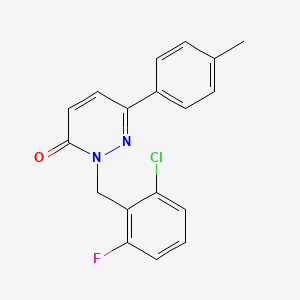

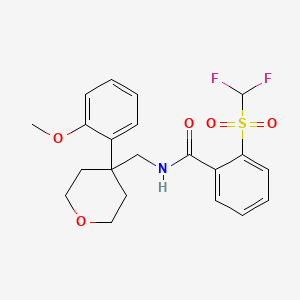

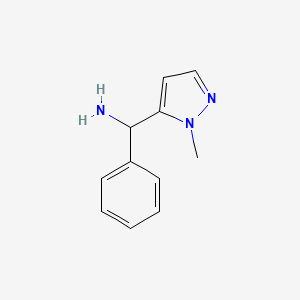

2-(2-chloro-6-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives typically involves multiple steps, including condensation, cyclization, and substitution reactions. The detailed synthesis approach can vary based on the desired substituents and the starting materials used. One common method includes reactions with hydrazine hydrate, various aldehydes, and other reagents to introduce specific functional groups and structural features into the pyridazinone backbone (El Kalai et al., 2023).

Molecular Structure Analysis

The molecular structure of pyridazin-3(2H)-one derivatives is characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FT-IR). These analytical methods help in determining the positions and orientations of various substituents, confirming the expected structural framework, and understanding the molecular conformations and crystal packing (Xu et al., 2006).

Chemical Reactions and Properties

Pyridazin-3(2H)-one derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are critical for modifying their chemical structure and enhancing their biological activities. The presence of different substituents like chloro, fluoro, and benzyl groups can significantly influence their reactivity and interaction with other molecules (Alonazy et al., 2009).

Physical Properties Analysis

The physical properties of pyridazin-3(2H)-one derivatives, including their melting points, boiling points, solubility, and stability, are crucial for their handling and application in various domains. These properties are influenced by the molecular structure, the nature of substituents, and intermolecular interactions present within the crystal lattice. Analyzing these aspects helps in understanding the material's behavior under different conditions and its suitability for specific applications (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical species, and stability under various chemical conditions, define the range of reactions in which pyridazin-3(2H)-one derivatives can participate. These properties are determined by the electronic structure, functional groups, and overall molecular geometry of the compound. Understanding these properties is essential for designing new compounds with desired chemical behaviors and for predicting their reactivity patterns (Daoui et al., 2019).

Wissenschaftliche Forschungsanwendungen

GPR39 Agonist : A study identified kinase inhibitors, including compounds structurally similar to 2-(2-chloro-6-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one, as novel GPR39 agonists. These compounds demonstrated allosteric modulation by zinc in both canonical and noncanonical signaling pathways (Sato et al., 2016).

Myocardial Perfusion Imaging : In another study, 18F-labeled pyridaben analogs structurally related to the compound were synthesized and evaluated as potential myocardial perfusion imaging (MPI) agents in PET scans. These compounds showed high heart uptake and low background uptake, suggesting their utility in cardiac imaging (Mou et al., 2012).

Corrosion Inhibition : Pyridazinone derivatives, including compounds like 2-(2-chloro-6-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one, were investigated for their corrosion inhibition performance on mild steel in acidic solutions. These compounds were found to be effective mixed inhibitors, influencing both cathodic hydrogen evolvement and anodic metal dissolution (Kalai et al., 2020).

Anticonvulsant Activity : Similar pyridazinone analogs were synthesized and tested for their anticonvulsant activity, demonstrating some efficacy in protecting against seizures (Kelley et al., 1995).

Anticancer, Antiangiogenic, and Antioxidant Agents : New pyridazinone derivatives, closely related to the compound in focus, were synthesized and characterized for their potential as anticancer, antiangiogenic, and antioxidant agents. Some compounds showed significant inhibitory effects on various cancer cell lines (Kamble et al., 2015).

Antitumor Activity : Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized and tested for antitumor activity. The structure-activity relationship indicated that certain substitutions enhanced anticancer activity (Qin et al., 2020).

Crystal Structure and DFT Study : A study focused on the crystal structure and density functional theory (DFT) calculations of pyridazinone derivatives, providing insights into their molecular interactions and stability (Daoui et al., 2019).

Eigenschaften

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O/c1-12-5-7-13(8-6-12)17-9-10-18(23)22(21-17)11-14-15(19)3-2-4-16(14)20/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAMBAFQFRRNKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649516 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-chloro-6-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)

![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2493826.png)

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)